5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
The compound “5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with a complex structure . It is a derivative of 2,2-Dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid . Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a 1,3-dioxane-4,6-dione ring, which is a six-membered cyclic structure with two oxygen atoms . The ring is substituted with two methyl groups and a sulfanyl-methylene group linked to a 2,4-dichlorobenzyl group .Scientific Research Applications
Synthesis and Reactions
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound that has been studied primarily for its synthesis and reactions. Ahmad Al-Sheikh et al. (2009) describe the synthesis and reactions of a related compound, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. They report its successful synthesis and subsequent reactions to form various derivatives, providing insights into the potential chemical transformations and applications of similar compounds (Al-Sheikh et al., 2009).
Crystal Structure Analysis
The study of the crystal structure of compounds similar to 5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can provide valuable insights into their physical and chemical properties. R. Gould et al. (1998) conducted a study on two methylsulfanylmethylene derivatives of Meldrum's acid, revealing information about bond lengths and molecular conformations, which could be relevant for understanding the structure and properties of the compound (Gould et al., 1998).
Chemical Properties and Reactions
Moon-Kook Jeon and K. Kim (2000) explored the synthesis and reactions of related compounds, which can shed light on the chemical behavior of 5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione. Their work on the facile synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones and their potential applications provides a basis for understanding the reactivity and possible uses of the compound (Jeon & Kim, 2000).
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-14(2)19-12(17)10(13(18)20-14)7-21-6-8-3-4-9(15)5-11(8)16/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKASRMCLBUQRKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131150 | |
Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
477866-44-7 | |
Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477866-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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